molecular formula C9H12BrN5S B061540 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol CAS No. 175202-35-4

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol

Cat. No.: B061540
CAS No.: 175202-35-4
M. Wt: 302.2 g/mol
InChI Key: BUNGVTBCAWLRSV-UHFFFAOYSA-N
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Description

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of pyrazole and triazole rings

Preparation Methods

The synthesis of 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethylpyrazole with a brominating agent to introduce the bromo substituent.

    Attachment of the triazole ring: The brominated pyrazole is then reacted with a suitable triazole precursor under conditions that promote the formation of the triazole ring.

    Introduction of the thiol group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromo substituent can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.

Scientific Research Applications

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

    5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-tetrazole: This compound has a tetrazole ring instead of a triazole ring, which may result in different reactivity and biological activity.

    4-Bromo-3,5-dimethylpyrazole: This simpler compound lacks the triazole and thiol groups, making it less versatile in terms of chemical reactivity and applications.

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN5S/c1-5-8(10)6(2)15(13-5)4-7-11-12-9(16)14(7)3/h4H2,1-3H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNGVTBCAWLRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NNC(=S)N2C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370798
Record name 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-35-4
Record name 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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